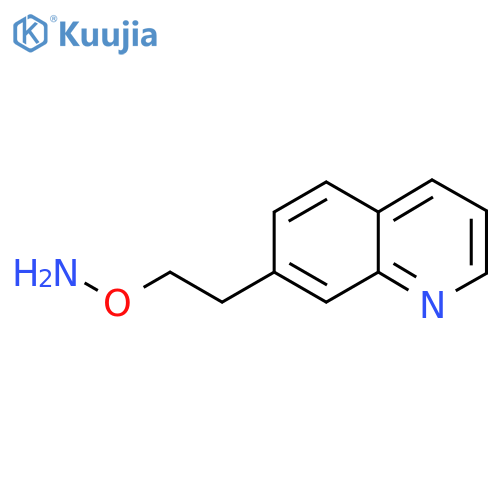Cas no 545423-59-4 (O-2-(quinolin-7-yl)ethylhydroxylamine)
O-2-(キノリン-7-イル)エチルヒドロキシルアミンは、有機合成化学において重要な中間体として機能する化合物です。キノリン骨格とヒドロキシルアミン基を有するため、複雑な分子構造の構築や官能基変換に有用です。特に、金属触媒反応やラジカル反応における選択的なアミン化反応に適しており、医薬品や機能性材料の開発において高い応用可能性を有します。高い反応性と安定性を兼ね備えている点が特徴で、厳密な条件下でも良好な収率で目的生成物を得ることが可能です。また、結晶性が良好なため精製工程が簡便であり、再現性の高い合成プロセスが実現できます。

545423-59-4 structure
商品名:O-2-(quinolin-7-yl)ethylhydroxylamine
O-2-(quinolin-7-yl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- 545423-59-4
- o-[2-(quinolin-7-yl)ethyl]hydroxylamine
- EN300-1867083
- O-2-(quinolin-7-yl)ethylhydroxylamine
-
- インチ: 1S/C11H12N2O/c12-14-7-5-9-3-4-10-2-1-6-13-11(10)8-9/h1-4,6,8H,5,7,12H2
- InChIKey: JYBZAYJFLROUOI-UHFFFAOYSA-N
- ほほえんだ: O(CCC1C=CC2=CC=CN=C2C=1)N
計算された属性
- せいみつぶんしりょう: 188.094963011g/mol
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
O-2-(quinolin-7-yl)ethylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1867083-0.1g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1867083-1.0g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1867083-10.0g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1867083-0.25g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1867083-0.5g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1867083-0.05g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1867083-10g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 10g |
$5037.0 | 2023-09-18 | ||
| Enamine | EN300-1867083-1g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1867083-5.0g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1867083-2.5g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 2.5g |
$2295.0 | 2023-09-18 |
O-2-(quinolin-7-yl)ethylhydroxylamine 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
545423-59-4 (O-2-(quinolin-7-yl)ethylhydroxylamine) 関連製品
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
